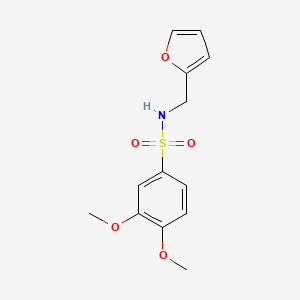![molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3](/img/no-structure.png)
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea” is a quinazolinone derivative . Quinazolinones are nitrogen-rich fused heterocyclic compounds known for their extensive biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves various methods and synthetic strategies . For instance, the synthesis of a similar triazoloquinazolinone derivative involved ring-opening, ring-closing, and substitution reactions .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be determined using techniques like X-ray diffraction analysis . The geometric data obtained from such analysis are often very close to the results calculated using density functional theory (DFT) for the optimized structure .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined using various techniques. For instance, the crystal structure of a similar compound was found to have a triclinic space group .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antiviral Applications
The compound has been included in the synthesis of various quinazolone derivatives with potential antiviral properties, particularly against HIV. The structures of these compounds were established through elemental analysis and spectral data, highlighting their potential in the field of antiviral drug development (Desai et al., 1996).
Antimicrobial Applications
A series of derivatives, including 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides, were synthesized and showed promising antimicrobial activity. This indicates the compound’s relevance in developing antimicrobial agents (Alagarsamy et al., 2016).
Antibacterial and Antifungal Applications
The compound has been used to synthesize various derivatives that demonstrate significant antibacterial and antifungal activities. This broad-spectrum activity suggests its potential in treating or managing various microbial infections (El-Shenawy, 2017).
Anti-inflammatory and Analgesic Applications
Certain quinazolinone analogs, including derivatives of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for developing new anti-inflammatory and pain management medications (Rajput & Singhal, 2013).
Pharmacological and Chemical Applications
Synthesis of Diverse Chemical Structures
The compound serves as a precursor for synthesizing a wide range of heterocyclic systems, illustrating its versatility in pharmaceutical and chemical research (El-Azab et al., 2012).
Design and Synthesis of Novel Agents
Novel quinazoline derivatives have been designed and synthesized, displaying significant diuretic, antimicrobial, and antifungal activities. These findings highlight the compound’s utility in developing new therapeutic agents (Maarouf et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves the condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "phenyl isocyanate", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate in the presence of a suitable solvent and catalyst to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]phenylurea.", "Step 2: Addition of N,N-dimethylformamide dimethyl acetal to the intermediate obtained in step 1 and subsequent heating to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea dimethyl acetal.", "Step 3: Hydrolysis of the intermediate obtained in step 2 using a suitable acid to remove the dimethyl acetal group and yield the final product 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea." ] } | |
Número CAS |
941946-58-3 |
Fórmula molecular |
C20H16N4O2S |
Peso molecular |
376.43 |
Nombre IUPAC |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
Clave InChI |
MADQGKBPQJCTAV-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



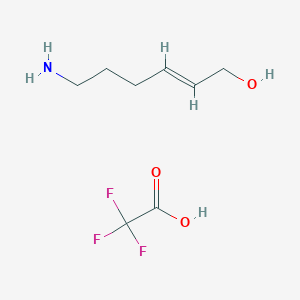

![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)
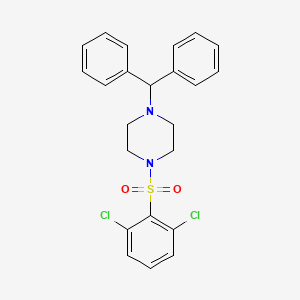
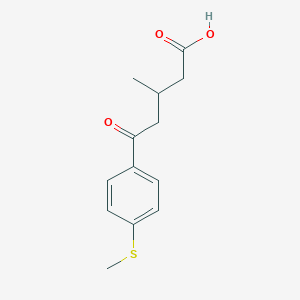

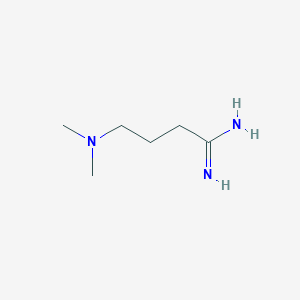

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)
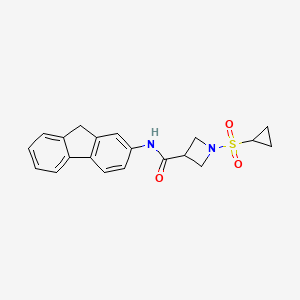
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2816253.png)
